molecular formula C23H22N4O5S B5138224 N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide

Cat. No.: B5138224
M. Wt: 466.5 g/mol
InChI Key: JNPAEJNBAAXZPQ-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and naphthalenes, which undergo a series of reactions such as condensation, sulfonation, and amination. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems and potential as a biochemical tool.

    Medicine: Investigating its antimicrobial properties and potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. In the case of antimicrobial activity, it may inhibit essential enzymes or disrupt cellular processes in microorganisms. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives, such as:

  • Sulfamethoxazole
  • Sulfadiazine
  • Trimethoprim

Uniqueness

What sets N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide apart is its unique combination of structural features, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-31-21-13-20(25-23(26-21)32-2)27-33(29,30)18-11-9-17(10-12-18)24-14-16-8-7-15-5-3-4-6-19(15)22(16)28/h3-6,9-14,24H,7-8H2,1-2H3,(H,25,26,27)/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPAEJNBAAXZPQ-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3CCC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/CCC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.